[(2S,4S,5R)-2-Chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate
Overview
Description
[(2S,4S,5R)-2-Chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate, often referred to as CMBM, is an organic compound that is widely used in synthetic organic chemistry. It is used in the synthesis of a variety of compounds, including pharmaceuticals, natural products, and other organic compounds. CMBM is a versatile reagent due to its low toxicity and its ability to form stable complexes with a variety of compounds. This makes it an ideal choice for a variety of synthetic reactions. In addition, CMBM has been used in the synthesis of a number of compounds that have been used in scientific research applications.
Scientific Research Applications
1. Applications in Neuropharmacology
[(2S,4S,5R)-2-Chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate has been linked to research in neuropharmacology, particularly in the study of compulsive behaviors. For instance, Piccoli et al. (2012) investigated the role of Orexin-1 Receptor mechanisms in compulsive food consumption, using a model of binge eating in female rats. Although the compound directly studied was different, the research is relevant to understanding the broader context of neurochemical pathways and potential targets for drugs like [(2S,4S,5R)-2-Chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate (Piccoli et al., 2012).
2. Role in Cancer Treatment
There is ongoing research into the use of certain compounds in the treatment of cancer. A patent by ロバート ヘンリー,ジェームズ (2006) describes a compound with a similar structure that inhibits Aurora A, indicating potential usefulness in cancer treatment. This highlights a possible application area for related compounds, including [(2S,4S,5R)-2-Chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate in oncology research (ロバート ヘンリー,ジェームズ, 2006).
3. Agricultural Applications
In the agricultural sector, research into the effects of various compounds on plant growth and health is significant. For example, Sidari et al. (1998) studied the effect of a herbicide, with a structure sharing similarities to the compound , on nitrate uptake in wheat. This type of research can offer insights into the potential agricultural applications of related compounds, including [(2S,4S,5R)-2-Chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate (Sidari et al., 1998).
properties
IUPAC Name |
[(2S,4S,5R)-2-chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClO5/c1-13-3-7-15(8-4-13)20(23)26-17-11-19(22)25-12-18(17)27-21(24)16-9-5-14(2)6-10-16/h3-10,17-19H,11-12H2,1-2H3/t17-,18+,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPONBGAIBORBPF-IPMKNSEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2CC(OCC2OC(=O)C3=CC=C(C=C3)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O[C@H]2C[C@@H](OC[C@H]2OC(=O)C3=CC=C(C=C3)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S,6S)-6-Chlorotetrahydro-2H-pyran-3,4-diyl bis(4-methylbenzoate) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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